molecular formula C8H16ClNO6 B14513576 3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate CAS No. 62581-09-3

3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate

Cat. No.: B14513576
CAS No.: 62581-09-3
M. Wt: 257.67 g/mol
InChI Key: SOJXOPJGYQHCGF-UHFFFAOYSA-N
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Description

3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate is a chemical compound that belongs to the class of piperidinium salts It is characterized by the presence of a carboxyl group and a dimethyl-substituted piperidinium ion, paired with a perchlorate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate typically involves the reaction of 3-carboxy-1,1-dimethylpiperidine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3-Carboxy-1,1-dimethylpiperidine+Perchloric acid3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate\text{3-Carboxy-1,1-dimethylpiperidine} + \text{Perchloric acid} \rightarrow \text{this compound} 3-Carboxy-1,1-dimethylpiperidine+Perchloric acid→3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The piperidinium ion can be reduced under specific conditions to yield different piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be employed.

Major Products Formed

    Oxidation: Carboxylate salts and corresponding acids.

    Reduction: Various piperidine derivatives.

    Substitution: Substituted piperidinium salts with different anions.

Scientific Research Applications

3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate involves its interaction with specific molecular targets. The carboxyl group and piperidinium ion can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing a nitrogen atom.

    1,1-Dimethylpiperidinium chloride: Similar structure but with a chloride anion instead of perchlorate.

    3-Carboxy-1-sulfopyridin-1-ium chloride: Contains a carboxyl group and a sulfopyridinium ion.

Uniqueness

3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate is unique due to the presence of both a carboxyl group and a dimethyl-substituted piperidinium ion, paired with a perchlorate anion. This combination of functional groups and structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62581-09-3

Molecular Formula

C8H16ClNO6

Molecular Weight

257.67 g/mol

IUPAC Name

1,1-dimethylpiperidin-1-ium-3-carboxylic acid;perchlorate

InChI

InChI=1S/C8H15NO2.ClHO4/c1-9(2)5-3-4-7(6-9)8(10)11;2-1(3,4)5/h7H,3-6H2,1-2H3;(H,2,3,4,5)

InChI Key

SOJXOPJGYQHCGF-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCC(C1)C(=O)O)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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